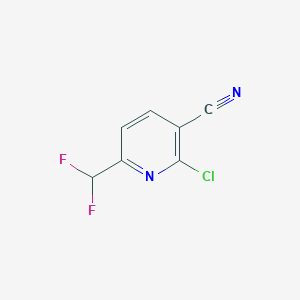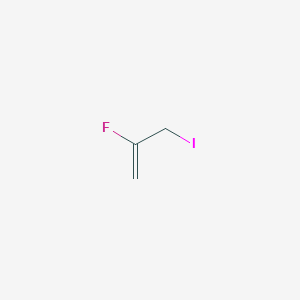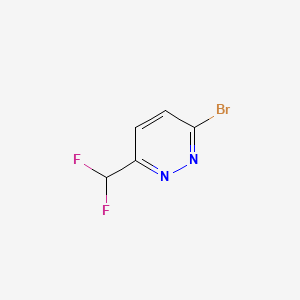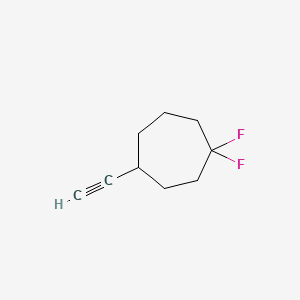![molecular formula C10H16Cl2IN3OS B13481073 N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is a chemical compound that features a thiophene ring substituted with two chlorine atoms and an ethyl chain linked to a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 2,5-dichlorothiophene, undergoes a reaction with ethylamine to form 2-(2,5-dichlorothiophen-3-yl)ethylamine.
Guanidine Introduction: The ethylamine derivative is then reacted with a guanidine derivative, such as N-(3-hydroxypropyl)guanidine, under suitable conditions to form the desired guanidine compound.
Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the guanidine group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives or modified guanidine groups.
Substitution: Thiophene derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
相似化合物的比较
Similar Compounds
- N-(2-(2,5-dichlorothiophen-3-yl)ethyl)-N-methylguanidine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethylamine hydrochloride
- 2-(2,5-dichlorothiophen-3-yl)ethyltrimethylammonium iodide
Uniqueness
N’-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide is unique due to the presence of both a guanidine group and a hydroiodide salt, which can confer specific chemical and biological properties not found in similar compounds
属性
分子式 |
C10H16Cl2IN3OS |
|---|---|
分子量 |
424.13 g/mol |
IUPAC 名称 |
1-[2-(2,5-dichlorothiophen-3-yl)ethyl]-2-(3-hydroxypropyl)guanidine;hydroiodide |
InChI |
InChI=1S/C10H15Cl2N3OS.HI/c11-8-6-7(9(12)17-8)2-4-15-10(13)14-3-1-5-16;/h6,16H,1-5H2,(H3,13,14,15);1H |
InChI 键 |
OGJHWRRPAOOXEI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1CCNC(=NCCCO)N)Cl)Cl.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)

![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)



